

Linvecorvir: A Comprehensive Technical Overview of its Pharmacokinetics and Bioavailability

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Compound of Interest

Compound Name: RO6889678

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Introduction

Linvecorvir (also known as RG7907 or RO7049389) is a novel, orally active small molecule classified as a hepatitis B virus (HBV) core protein allosteric modulator. It functions by inducing aberrant capsid assembly, which disrupts multiple stages of the HBV lifecycle. This mechanism leads to the degradation of the viral core protein, inhibits the encapsidation of pregenomic RNA (pgRNA), and interferes with the formation of covalently closed circular DNA (cccDNA), a key factor in the persistence of chronic HBV infection.[1] This technical guide provides an in-depth summary of the available preclinical and clinical pharmacokinetic and bioavailability data for linvecorvir.

Preclinical Pharmacokinetics

Linvecorvir has undergone extensive preclinical pharmacokinetic evaluation in several species, including rats, cynomolgus monkeys, and minipigs. These studies were crucial in establishing the compound's initial safety and pharmacokinetic profiles, supporting its advancement into clinical development.[2]

Data Presentation: Preclinical Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of linvencorvir following a single oral administration in various nonclinical species.

Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Oral Bioavailability (%)
Rat	3	67.3 / 46.0	0.5 / 1.0	228 / 201	~20
10	248 / 132	1.0 / 0.5	1240 / 768	~20	
30	768 / 429	2.0 / 2.0	4150 / 2550	~20	
Cynomolgus Monkey	3	148 / 106	2.0 / 2.0	988 / 686	~20
10	520 / 371	2.0 / 2.0	3380 / 2360	~20	
30	2870 / 841	2.0 / 2.0	7120 / 3150	~20	
Minipig	3	67.3 / 46.0	0.5 / 1.0	228 / 201	~20
10	248 / 132	1.0 / 0.5	1240 / 768	~20	
30	768 / 429	2.0 / 2.0	4150 / 2550	~20	

Data presented for male/female where available.

Experimental Protocols: Preclinical Pharmacokinetic Studies

While specific details of the preclinical experimental protocols are not exhaustively provided in the available literature, a general methodology can be inferred.

In Vivo Pharmacokinetic Assessment:

- Animal Models: Male and female rats, cynomolgus monkeys, and minipigs were used.
- Administration: Linvencorvir was administered as a single oral dose at ranges of 3-30 mg/kg.

- **Sample Collection:** Serial blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.
- **Analysis:** Plasma concentrations of linvencorvir were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard in such studies.
- **Pharmacokinetic Parameter Calculation:** Non-compartmental analysis was employed to calculate key parameters such as C_{max}, T_{max}, and AUC. Oral bioavailability was determined by comparing the AUC from oral administration to that from a separate intravenous administration study.

Clinical Pharmacokinetics

Linvencorvir has been evaluated in Phase 1 and Phase 2 clinical trials in both healthy volunteers and patients with chronic hepatitis B. These studies have provided valuable insights into its pharmacokinetic profile, safety, and efficacy in humans.

Data Presentation: Human Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters of linvencorvir in humans from a Phase 1 study in healthy volunteers.

Population	Dose	T _{max} (h)	Terminal Half-life (h)	Key Observations
Healthy Volunteers	Single doses: 200-600 mg	1.5 - 3.0	3.66 - 14.6	Nonlinear pharmacokinetics observed.
	Multiple doses: 200-400 mg	Not specified	Not specified	Nonlinear pharmacokinetics observed.

Plasma exposure of linvencorvir was noted to be higher in Chinese healthy volunteers compared to non-Asian volunteers.[\[3\]](#)

Experimental Protocols: Key Clinical Studies

Human Mass Balance and Absolute Bioavailability Study:

- **Study Design:** This study was conducted in healthy male volunteers.
- **Administration:** Participants received a single oral dose of [14C]-labeled linvencorvir (600 or 1000 mg) followed by an intravenous microdose of [13C]-labeled linvencorvir (100 µg).
- **Sample Collection:** Blood, urine, and feces were collected over a specified period to account for all administered radioactivity.
- **Analysis:** Samples were analyzed to determine the concentrations of linvencorvir and its metabolites, and the total radioactivity.
- **Objectives:** The study aimed to determine the routes of metabolism and excretion, and to calculate the absolute oral bioavailability of linvencorvir.

Phase 2 Study in Patients with Chronic Hepatitis B:

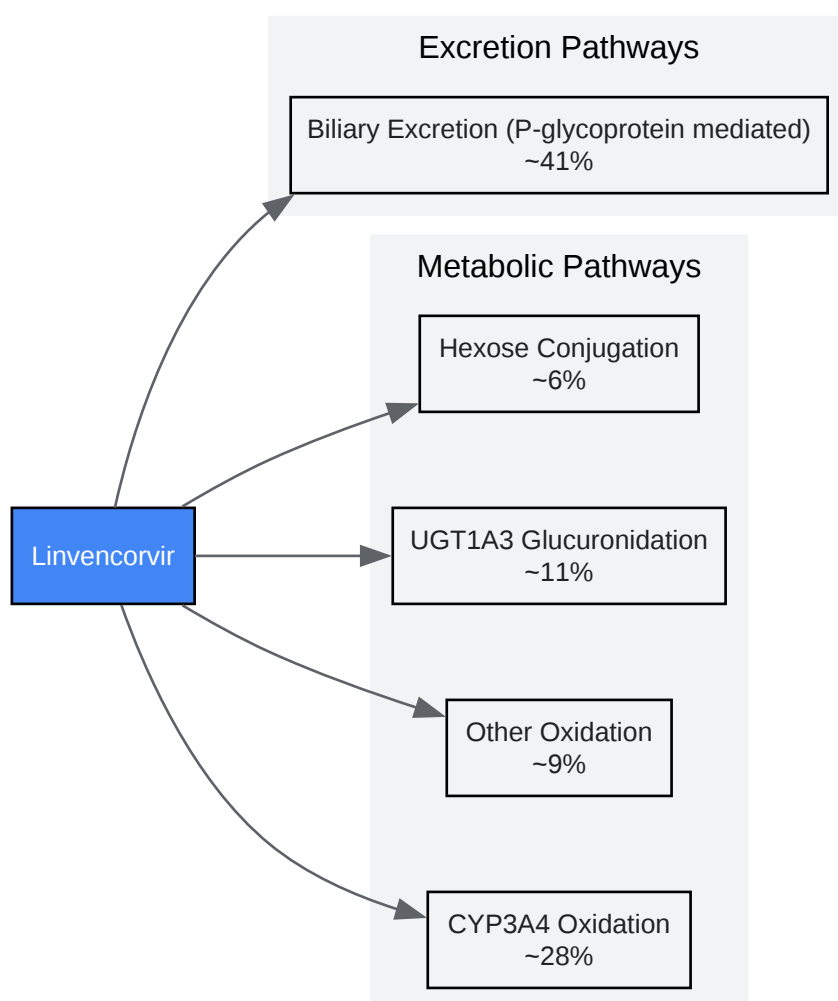
- **Study Design:** A multicenter, non-randomized, open-label study involving three patient cohorts.
- **Participants:**
 - Cohort A: Nucleos(t)ide analogue (NUC)-suppressed patients.
 - Cohort B: Treatment-naïve patients.
 - Cohort C: Treatment-naïve patients.
- **Dosing Regimen:**
 - Cohort A: Linvencorvir plus NUC for 48 weeks.
 - Cohort B: Linvencorvir monotherapy for the first 4 weeks, followed by linvencorvir plus NUC for 44 weeks.
 - Cohort C: Linvencorvir plus NUC and pegylated interferon-α for 48 weeks.

- **Pharmacokinetic Sampling:** Plasma samples were collected at pre-dose and at multiple time points post-dose (1-8 hours) on day 1 and at weeks 4 and 24. Pre-dose and 1-4 hour post-dose samples were collected at other scheduled visits. Samples were also collected before and up to 24 hours after the final dose.
- **Analysis:** Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.^[1]

Metabolism and Excretion

A human mass balance study revealed the key pathways for the disposition of linvencorvir. The drug is eliminated through a combination of metabolism and direct excretion.

Metabolic Pathways of Linvencorvir

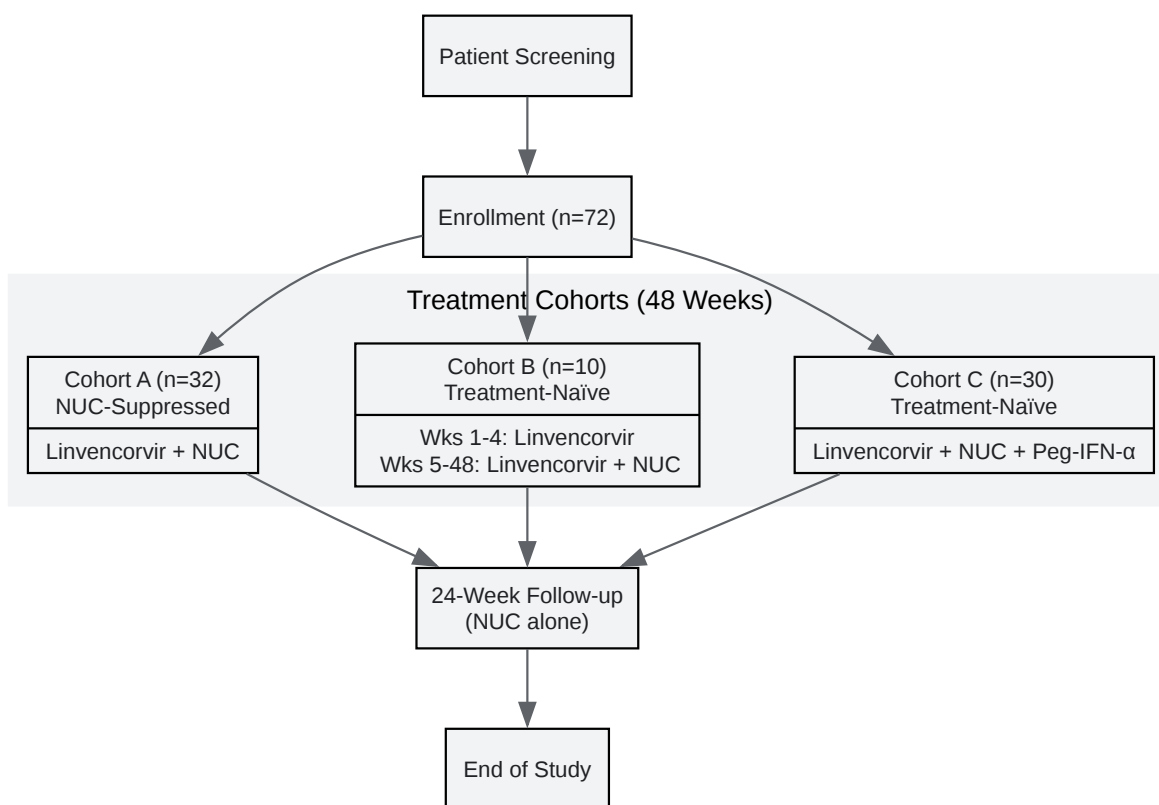


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Caption: Metabolic and Excretion Pathways of Linvencorvir.

Experimental Workflow: Phase 2 Clinical Trial

The following diagram illustrates the workflow of the Phase 2 clinical trial for linvencorvir in patients with chronic hepatitis B.

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